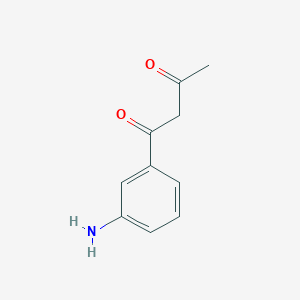
3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole
Vue d'ensemble
Description
“3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” is a heterocyclic compound that contains a pyridine ring, a cyano group, a fluorophenyl group, and an oxadiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” typically involves the formation of the oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with a nitrile oxide. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.
Biology
In biological research, such compounds may be investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-cyanophenyl)-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
The presence of both a cyano group and a fluorophenyl group in “3-(Pyridin-2-yl)-5-(5-cyano-2-fluorophenyl)-1,2,4-oxadiazole” may confer unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity, binding affinity, and overall stability.
Propriétés
Formule moléculaire |
C14H7FN4O |
|---|---|
Poids moléculaire |
266.23 g/mol |
Nom IUPAC |
4-fluoro-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C14H7FN4O/c15-11-5-4-9(8-16)7-10(11)14-18-13(19-20-14)12-3-1-2-6-17-12/h1-7H |
Clé InChI |
XSSZLJOBDAUFAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)C#N)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


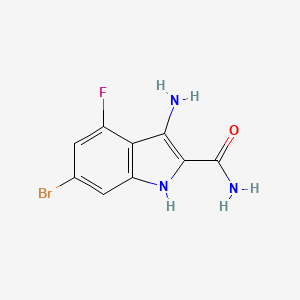
![Ethyl 3-[(ethoxycarbonyl)amino]propanoate](/img/structure/B8309831.png)
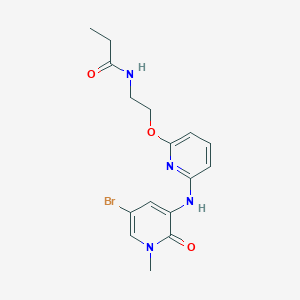
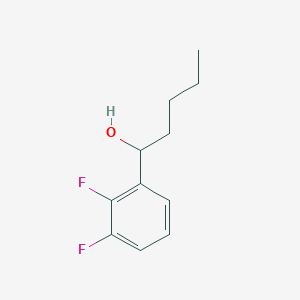

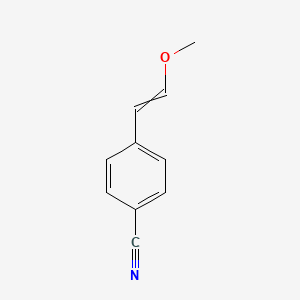
![3-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8309892.png)

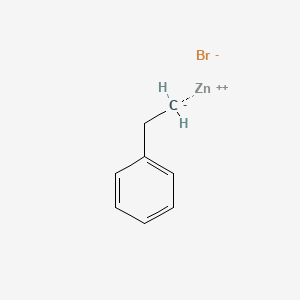
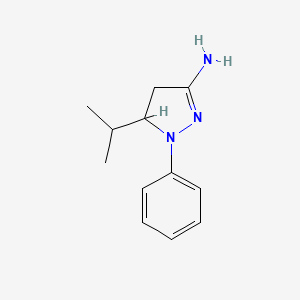
![Ethyl [(4-methoxy-2-nitrophenyl)thio]acetate](/img/structure/B8309927.png)
